5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate
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Overview
Description
5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate is a chemical compound that features a pyrrolidine ring, a pentynyl chain, and an acetate group. This compound is of interest due to its unique structure, which combines a nitrogen-containing heterocycle with an alkyne and an ester functional group. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrroles.
Attachment of the Pentynyl Chain: The pentynyl chain can be introduced via alkylation reactions, where an appropriate alkyne precursor is reacted with the pyrrolidine ring.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate can undergo various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrole: An aromatic heterocycle with a wide range of applications in medicinal chemistry.
Indole: Another nitrogen-containing heterocycle known for its biological activities.
Uniqueness
5-Pyrrolidin-1-ylpent-3-yn-2-yl acetate is unique due to its combination of a pyrrolidine ring, an alkyne, and an acetate group. This structure provides a versatile scaffold for the development of new compounds with potential biological activities.
Properties
IUPAC Name |
5-pyrrolidin-1-ylpent-3-yn-2-yl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10(14-11(2)13)6-5-9-12-7-3-4-8-12/h10H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOMJGBOBMJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCC1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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